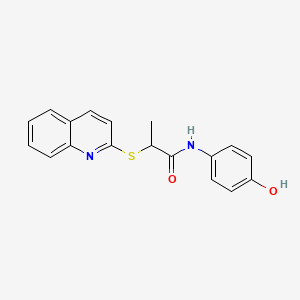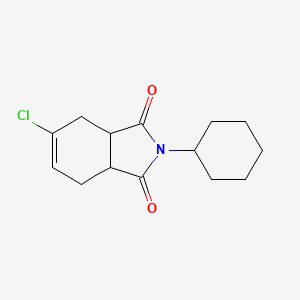![molecular formula C16H25NO B5033921 [1-(3-phenylbutyl)-2-piperidinyl]methanol](/img/structure/B5033921.png)
[1-(3-phenylbutyl)-2-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-phenylbutyl)-2-piperidinyl]methanol, also known as PBPM, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that acts as a selective agonist for the μ-opioid receptor. PBPM has been used for scientific research purposes to understand its mechanism of action and physiological effects.
Mecanismo De Acción
[1-(3-phenylbutyl)-2-piperidinyl]methanol acts as a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. This compound binds to the μ-opioid receptor and activates downstream signaling pathways, leading to the release of endogenous opioids such as enkephalins and endorphins. This results in the modulation of pain perception and the induction of feelings of reward and euphoria.
Biochemical and physiological effects:
This compound has been shown to have analgesic and antinociceptive effects in animal models. It has also been shown to have antidepressant properties and can improve mood in animal models of depression. This compound has been shown to modulate the immune system and the gut microbiome, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(3-phenylbutyl)-2-piperidinyl]methanol is a useful tool for scientific research because it is a selective agonist for the μ-opioid receptor, which is involved in many physiological processes. However, this compound is a psychoactive drug and must be handled with care. Additionally, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on [1-(3-phenylbutyl)-2-piperidinyl]methanol. One area of interest is the role of the μ-opioid receptor in addiction and withdrawal. This compound can be used to investigate the mechanisms underlying opioid addiction and withdrawal and to develop new treatments for these conditions. Another area of interest is the modulation of the immune system and the gut microbiome by opioids. This compound can be used to investigate the effects of opioids on these systems and to develop new treatments for inflammatory diseases. Finally, this compound can be used to investigate the role of the μ-opioid receptor in pain perception and to develop new analgesic drugs.
Métodos De Síntesis
[1-(3-phenylbutyl)-2-piperidinyl]methanol can be synthesized by the reaction of 3-phenylbutyronitrile with 2-piperidinone in the presence of sodium borohydride. The resulting product is then converted to the corresponding methanol by the reduction with lithium aluminum hydride. The synthesis of this compound has been reported in several research articles and is a well-established method.
Aplicaciones Científicas De Investigación
[1-(3-phenylbutyl)-2-piperidinyl]methanol has been used extensively in scientific research to understand its mechanism of action and physiological effects. It has been shown to have analgesic, antinociceptive, and antidepressant properties. This compound has also been used to study the role of the μ-opioid receptor in addiction and withdrawal. Additionally, this compound has been used to investigate the effects of opioids on the immune system and the gut microbiome.
Propiedades
IUPAC Name |
[1-(3-phenylbutyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14(15-7-3-2-4-8-15)10-12-17-11-6-5-9-16(17)13-18/h2-4,7-8,14,16,18H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANQIAXOIFQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCCC1CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl [8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetate](/img/structure/B5033843.png)
![3-bromo-4-ethoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5033858.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5033865.png)


![9-methyl-10-{[methyl(octadecyl)amino]methyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5033883.png)
![({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5033888.png)
![N-(2-methoxyethyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5033894.png)

![5-[(2-chloroethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5033899.png)
![4-methyl-4-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)benzyl]-2-pentanamine](/img/structure/B5033924.png)
![2-[1-benzyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5033926.png)
![N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine](/img/structure/B5033936.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5033941.png)
